3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine
CAS No.:
Cat. No.: VC16266022
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3 |
| Standard InChI Key | RDHGZZICESTLAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C1)CN2C(=C(C(=N2)C)N)C |
Introduction
Chemical Identity and Structural Features
3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine (CAS: 1934774-52-3) is a pyrazole derivative characterized by a five-membered aromatic ring with two methyl substituents at positions 3 and 5. The cyclobutylmethyl group at position 1 introduces steric complexity, while the amine moiety at position 4 confers potential reactivity (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| SMILES Notation | Cc1nn(CC2CC(C)C2)c(C)c1N |
| IUPAC Name | 3,5-Dimethyl-1-(3-methylcyclobutylmethyl)-1H-pyrazol-4-amine |
The cyclobutylmethyl group adopts a puckered conformation, as inferred from structural analogs . Computational models suggest that steric effects from the cyclobutane ring influence the molecule’s spatial arrangement, potentially impacting its intermolecular interactions .
Physicochemical Properties
Experimental data for this compound remain limited, but properties can be extrapolated from structural analogs:
Table 2: Inferred Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF) |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| pKa (Amine Group) | ~8.5 (estimated) |
The amine group’s basicity facilitates salt formation, enhancing solubility in acidic aqueous media .
Crystallographic and Conformational Analysis
X-ray studies on related pyrazole salts reveal hydrogen-bonding networks between amine groups and counterions . For example, in bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluorobenzene-1,4-dicarboxylate, N–H⋯O hydrogen bonds stabilize the crystal lattice . While no crystallographic data exist for the target compound, similar intermolecular interactions are anticipated.
Applications in Research and Industry
This compound is primarily utilized in academic and industrial R&D:
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Medicinal Chemistry: As a building block for kinase inhibitors or antimicrobial agents .
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Materials Science: Potential ligand for metal-organic frameworks (MOFs) due to its amine functionality .
Commercial Availability:
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